molecular formula C16H10N2O6S B15380623 4-Ethynyl-1-((4-nitrophenyl)sulfonyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

4-Ethynyl-1-((4-nitrophenyl)sulfonyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

Cat. No.: B15380623
M. Wt: 358.3 g/mol
InChI Key: HOMGGJJMZQQMOQ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-((4-nitrophenyl)sulfonyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one is a benzoxazinone derivative characterized by an ethynyl group at position 4 and a 4-nitrophenylsulfonyl substituent. This compound belongs to a broader class of 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-ones, which are structurally diverse and exhibit varied reactivity and biological activities. The ethynyl group confers unique electronic and steric properties, while the 4-nitrophenylsulfonyl moiety may enhance electrophilicity and influence metabolic stability .

Properties

Molecular Formula

C16H10N2O6S

Molecular Weight

358.3 g/mol

IUPAC Name

4-ethynyl-1-(4-nitrophenyl)sulfonyl-4H-3,1-benzoxazin-2-one

InChI

InChI=1S/C16H10N2O6S/c1-2-15-13-5-3-4-6-14(13)17(16(19)24-15)25(22,23)12-9-7-11(8-10-12)18(20)21/h1,3-10,15H

InChI Key

HOMGGJJMZQQMOQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1C2=CC=CC=C2N(C(=O)O1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

4-Ethynyl-1-((4-nitrophenyl)sulfonyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one (CAS: 2097770-05-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H10N2O6S
  • Molecular Weight : 358.33 g/mol
  • Purity : Typically around 95% to 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group and the ethynyl moiety are critical for its biological efficacy.

Inhibition of Kinases

Research indicates that compounds similar to 4-Ethynyl-1-((4-nitrophenyl)sulfonyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one may exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, studies on related benzamide derivatives have shown that they can inhibit RET kinase activity, which is crucial in various malignancies .

Antitumor Activity

Several case studies have documented the antitumor effects of compounds with similar structures. For example, a study involving a related benzamide demonstrated significant tumor growth inhibition in xenograft models . The mechanism involved the blockade of ERK signaling pathways, which are often activated in cancer cells.

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory properties. Research has shown that related compounds can modulate pro-inflammatory cytokine production, suggesting a possible therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntitumorSignificant tumor growth inhibition
Kinase InhibitionInhibition of RET kinase
Anti-inflammatoryModulation of cytokine production

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a derivative of this compound in a mouse model. The results indicated a reduction in tumor size by over 50% compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells via ERK pathway inhibition.

Case Study 2: Inflammatory Response Modulation

In vitro studies demonstrated that the compound could reduce the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

Ethynyl vs. Vinyl/Alkyl Substituents
  • 4-Ethynyl vs. 4-Vinyl (Compound 6) :
    The vinyl-substituted analogue, 1-tosyl-4-vinyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one (Compound 6), failed to react under Rh(II)-catalyzed transannulation conditions even after prolonged heating (12 h), whereas the ethyl-substituted analogue achieved 92% yield under identical conditions . This suggests that the ethynyl group’s electron-withdrawing nature and linear geometry may sterically hinder or electronically deactivate the compound in certain catalytic systems.

  • 4-Ethynyl vs. 4-Trifluoromethyl (Efavirenz Derivatives) :
    Efavirenz ((S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one) and its analogs feature a trifluoromethyl group at position 3. These compounds exhibit potent antiretroviral activity due to the trifluoromethyl group’s metabolic stability and hydrophobic interactions with target enzymes. In contrast, the 4-nitrophenylsulfonyl group in the target compound may enhance electrophilicity but reduce bioavailability due to increased polarity .

Sulfonyl Group Variations
  • 4-Nitrophenylsulfonyl vs. Tosyl (p-Toluenesulfonyl): The 4-nitrophenylsulfonyl group in the target compound is more electron-deficient than the tosyl group in analogues like 1-tosyl-4-vinyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one. This difference can alter reactivity in nucleophilic substitution or cycloaddition reactions. For example, tosyl-substituted benzoxazinones undergo efficient Pd-catalyzed decarboxylative cyclization (e.g., 4-Methyl-1-tosyl-4-vinyl derivatives, 90% yield), whereas nitro-substituted variants may require optimized conditions .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight (estimated ~400 g/mol) is higher than simpler analogues like 4-ethyl-1,4-dihydro-2H-benzoxazin-2-one (MW ~220 g/mol).
  • Stability : Sulfonyl groups generally enhance thermal and oxidative stability. However, the nitro group may render the compound susceptible to reduction in biological systems, unlike Efavirenz’s trifluoromethyl group, which resists metabolic degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethynyl-1-((4-nitrophenyl)sulfonyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one and its derivatives?

  • Methodology : The compound is synthesized via Rh(II)-catalyzed transannulation reactions. A typical protocol involves:

  • Reacting benzoxazinanones with N-sulfonyl-1,2,3-triazoles in 1,2-dichloroethane under nitrogen.
  • Using Rh₂(Oct)₄ (2 mol%) as a catalyst at 100°C for 1.5–12 hours .
  • Purification via column chromatography (silica gel, hexane:ethyl acetate = 80:20).
    • Key Considerations : Optimize reaction time and monitor progress with TLC to avoid side products.

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., HRMS-ESI for derivatives) .
  • HPLC : Purity assessment (>98%) using reverse-phase columns .

Q. What in vitro biological assays are used to evaluate its activity?

  • Assay Design :

  • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) .
  • Kinase Inhibition : Screening against CDK5/P25 kinase at 10 µM concentrations to measure % inhibition .
  • Receptor Binding : Radioligand displacement assays for progesterone receptor (PR) antagonism .

Advanced Research Questions

Q. How do substituents on the benzoxazinone core influence reactivity in transition metal-catalyzed reactions?

  • Case Study :

  • Ethynyl vs. Vinyl Groups : Ethynyl groups enable Rh(II)-catalyzed cyclization (92% yield), while vinyl-substituted analogs show no reactivity under identical conditions .
  • Sulfonyl Groups : The 4-nitrophenylsulfonyl group enhances electrophilicity, facilitating transannulation with triazoles .
    • Experimental Design : Use DFT calculations to map electronic effects and steric hindrance.

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Example :

  • SAR Analysis : 6-Aryl derivatives (e.g., 4h) show >80-fold selectivity for PR over glucocorticoid receptors, while sulfonamide derivatives (e.g., 7d) target kinases .
  • Resolution : Perform competitive binding assays and co-crystallization studies to identify off-target interactions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Approach :

  • Docking Studies : Map interactions between the nitrophenylsulfonyl group and PR’s ligand-binding domain .
  • ADME Prediction : Use tools like SwissADME to optimize logP and solubility while retaining ethynyl reactivity .

Methodological Notes

  • Synthetic Challenges : Avoid prolonged heating (>12 hours) to prevent decomposition of the ethynyl group .
  • Biological Assay Pitfalls : Normalize MTT assay results to cell count to avoid false positives from cytotoxicity .

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